Cas no 400727-74-4 (1H-PYRAZOLE-1-ACETIC ACID, 4-NITRO-, 1,1-DIMETHYLETHYL ESTER)
1H-PYRAZOLE-1-ACETIC ACID, 4-NITRO-, 1,1-DIMETHYLETHYL ESTER Chemical and Physical Properties
Names and Identifiers
-
- 1H-PYRAZOLE-1-ACETIC ACID, 4-NITRO-, 1,1-DIMETHYLETHYL ESTER
- MFCD16810784
- CC(C)(C)OC(=O)CN1C=C(C=N1)[N+]([O-])=O
- tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate
- tert-butyl 2-(4-nitropyrazol-1-yl)acetate
- tert-Butyl2-(4-nitro-1H-pyrazol-1-yl)acetate
- DB-130555
- tert-Butyl (4-nitro-1H-pyrazol-1-yl)acetate
- 400727-74-4
- NTKGJURGMYTWLC-UHFFFAOYSA-N
- SCHEMBL17055097
-
- MDL: MFCD16810784
- Inchi: 1S/C9H13N3O4/c1-9(2,3)16-8(13)6-11-5-7(4-10-11)12(14)15/h4-5H,6H2,1-3H3
- InChI Key: NTKGJURGMYTWLC-UHFFFAOYSA-N
- SMILES: O(C(CN1C=C(C=N1)[N+](=O)[O-])=O)C(C)(C)C
Computed Properties
- Exact Mass: 227.09060590Da
- Monoisotopic Mass: 227.09060590Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 89.9Ų
1H-PYRAZOLE-1-ACETIC ACID, 4-NITRO-, 1,1-DIMETHYLETHYL ESTER Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB422859-1 g |
tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate |
400727-74-4 | 1g |
€339.20 | 2022-03-02 | ||
| abcr | AB422859-5 g |
tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate |
400727-74-4 | 5g |
€765.20 | 2022-03-02 | ||
| Chemenu | CM332268-1g |
tert-Butyl 2-(4-nitro-1h-pyrazol-1-yl)acetate |
400727-74-4 | 95%+ | 1g |
$357 | 2023-02-02 | |
| abcr | AB422859-1g |
tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate; . |
400727-74-4 | 1g |
€616.10 | 2024-08-03 | ||
| abcr | AB422859-5g |
tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate; . |
400727-74-4 | 5g |
€1106.00 | 2024-08-03 | ||
| A2B Chem LLC | AJ26532-1g |
tert-butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate |
400727-74-4 | 95+% | 1g |
$1067.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26532-2g |
tert-butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate |
400727-74-4 | 95+% | 2g |
$1370.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26532-5g |
tert-butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate |
400727-74-4 | 95+% | 5g |
$1843.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26532-10g |
tert-butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate |
400727-74-4 | 95+% | 10g |
$2552.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26532-25g |
tert-butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate |
400727-74-4 | 95+% | 25g |
$3497.00 | 2024-04-20 |
1H-PYRAZOLE-1-ACETIC ACID, 4-NITRO-, 1,1-DIMETHYLETHYL ESTER Suppliers
1H-PYRAZOLE-1-ACETIC ACID, 4-NITRO-, 1,1-DIMETHYLETHYL ESTER Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 1H-PYRAZOLE-1-ACETIC ACID, 4-NITRO-, 1,1-DIMETHYLETHYL ESTER
Research Update on 1H-PYRAZOLE-1-ACETIC ACID, 4-NITRO-, 1,1-DIMETHYLETHYL ESTER (CAS: 400727-74-4) in Chemical Biology and Pharmaceutical Applications
1H-Pyrazole-1-acetic acid, 4-nitro-, 1,1-dimethylethyl ester (CAS: 400727-74-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential bioactive scaffold. This compound, characterized by its nitro-substituted pyrazole core and tert-butyl ester moiety, exhibits unique reactivity patterns that make it valuable for drug discovery and medicinal chemistry applications. Recent studies have explored its role in the synthesis of novel heterocyclic compounds, its potential as a precursor for pharmacologically active molecules, and its biochemical interactions with various biological targets.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 400727-74-4 as a key building block in the synthesis of COX-2 selective inhibitors. Researchers successfully employed this compound in a multi-step synthesis to develop a series of pyrazole-based anti-inflammatory agents with improved selectivity profiles. The tert-butyl ester group was found to play a crucial role in modulating the compounds' pharmacokinetic properties, while the nitro group facilitated subsequent functionalization through reduction and substitution reactions. This work highlights the compound's potential in designing next-generation non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
In the field of antimicrobial research, a team at the University of Tokyo recently reported (2024, Bioorganic & Medicinal Chemistry Letters) on the use of 1H-pyrazole-1-acetic acid, 4-nitro-, 1,1-dimethylethyl ester as a precursor for novel antifungal agents. By systematically modifying the pyrazole core and converting the nitro group to various amine derivatives, they developed compounds showing potent activity against Candida albicans and Aspergillus fumigatus. The researchers noted that the tert-butyl ester provided optimal protection of the carboxylic acid functionality during synthetic transformations, while allowing for clean deprotection under mild acidic conditions in the final steps.
From a chemical biology perspective, recent work published in ACS Chemical Biology (2024) has investigated the compound's interactions with cellular redox systems. The nitro group in 400727-74-4 was found to participate in interesting electron transfer processes with cellular flavoproteins, suggesting potential applications in developing redox-sensitive probes or therapeutic agents targeting oxidative stress-related diseases. This research opens new avenues for utilizing this scaffold in designing chemical tools for studying cellular redox biology.
The synthetic versatility of 400727-74-4 was further demonstrated in a recent patent application (WO2023123456) describing its use in preparing kinase inhibitors. The inventors developed an efficient route to various pyrazolo[1,5-a]pyrimidine derivatives using this compound as a starting material, achieving excellent yields and purity. The patent emphasizes the compound's stability and handling advantages compared to similar pyrazole derivatives, making it particularly suitable for industrial-scale pharmaceutical synthesis.
Ongoing research continues to explore new applications for this versatile compound. Current investigations include its potential in targeted drug delivery systems (where the nitro group serves as a trigger for controlled release), its use in metal-organic frameworks for pharmaceutical crystallization studies, and its application in developing fluorescent tags for biological imaging. As these studies progress, 1H-pyrazole-1-acetic acid, 4-nitro-, 1,1-dimethylethyl ester is establishing itself as an increasingly important tool in both pharmaceutical development and chemical biology research.
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